molecular formula C9H8N2O2 B1486464 4-Methyl-1H-benzimidazole-2-carboxylic acid CAS No. 673487-32-6

4-Methyl-1H-benzimidazole-2-carboxylic acid

Cat. No.: B1486464
CAS No.: 673487-32-6
M. Wt: 176.17 g/mol
InChI Key: OBQMQANOQQJNFK-UHFFFAOYSA-N
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Description

4-Methyl-1H-benzimidazole-2-carboxylic acid is a heterocyclic aromatic compound that features a benzimidazole core with a carboxylic acid group at the 2-position and a methyl group at the 4-position. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry due to their structural similarity to purines, which are fundamental components of nucleic acids .

Biochemical Analysis

Biochemical Properties

4-Methyl-1H-benzimidazole-2-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The compound’s interaction with proteins often involves binding to specific active sites, leading to either inhibition or activation of the protein’s function .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate signaling pathways by interacting with key signaling molecules, leading to altered gene expression profiles. This modulation can result in changes in cellular metabolism, affecting processes such as energy production and biosynthesis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to biomolecules, such as enzymes and receptors, altering their activity. This binding can lead to enzyme inhibition or activation, depending on the nature of the interaction. Additionally, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound in in vitro or in vivo studies has revealed potential changes in cellular function, including alterations in cell growth and viability .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity or improved cellular function. At higher doses, it can lead to toxic or adverse effects, including cellular damage or organ toxicity. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways, affecting the overall metabolic flux. The compound’s influence on metabolite levels can lead to changes in the concentrations of key metabolic intermediates, thereby impacting various biochemical processes .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation within different cellular compartments. The compound’s distribution can influence its overall efficacy and potential side effects, as it may accumulate in specific tissues or organs .

Subcellular Localization

This compound exhibits specific subcellular localization patterns, which can affect its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. This localization is crucial for its interaction with specific biomolecules and its overall biochemical activity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-1H-benzimidazole-2-carboxylic acid typically involves the condensation of o-phenylenediamine with carboxylic acids or their derivatives. One common method is the reaction of o-phenylenediamine with 4-methylbenzoyl chloride in the presence of a base such as sodium hydroxide, followed by cyclization to form the benzimidazole ring .

Industrial Production Methods: Industrial production methods often employ catalytic processes to enhance yield and efficiency. For instance, the use of transition metal catalysts such as palladium or nickel can facilitate the cyclization process under milder conditions, making the production more scalable and cost-effective .

Chemical Reactions Analysis

Types of Reactions: 4-Methyl-1H-benzimidazole-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-Methyl-1H-benzimidazole-2-carboxylic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

    2-Phenylbenzimidazole: Known for its use in sunscreen formulations due to its UV-absorbing properties.

    5,6-Dimethylbenzimidazole: A degradation product of vitamin B12 with biological activity similar to the vitamin.

    1-Benzyl-4-hydroxy-2-methyl-1H-benzimidazole-6-carboxylic acid: Studied for its potential as an antileukemic agent

Uniqueness: 4-Methyl-1H-benzimidazole-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its methyl group at the 4-position and carboxylic acid group at the 2-position make it a versatile intermediate for further chemical modifications and applications .

Properties

IUPAC Name

4-methyl-1H-benzimidazole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c1-5-3-2-4-6-7(5)11-8(10-6)9(12)13/h2-4H,1H3,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBQMQANOQQJNFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)NC(=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50654916
Record name 4-Methyl-1H-benzimidazole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50654916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

673487-32-6
Record name 4-Methyl-1H-benzimidazole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50654916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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